

Application Notes and Protocols for ML-T7 in Preclinical Studies

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Compound of Interest

Compound Name: ML-T7

Cat. No.: B11040870

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These application notes provide a comprehensive overview of the dosage and administration of **ML-T7**, a potent small-molecule inhibitor of T-cell immunoglobulin and mucin-containing molecule 3 (Tim-3), for preclinical research. The included protocols are based on findings from peer-reviewed studies and are intended to guide the design and execution of both in vivo and in vitro experiments.

Introduction to ML-T7

ML-T7 is a novel inhibitor that targets the FG-CC' cleft of Tim-3, a crucial immune checkpoint receptor. By blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), **ML-T7** can reinvigorate exhausted T-cells, enhance the cytotoxic activity of Natural Killer (NK) cells, and promote the maturation and antigen-presenting capacity of dendritic cells (DCs).^{[1][2][3]} Its potential to modulate the tumor microenvironment makes it a promising candidate for cancer immunotherapy research, both as a monotherapy and in combination with other checkpoint inhibitors.^[2]

Quantitative Data Summary

The following tables summarize the recommended dosage and concentration of **ML-T7** for various preclinical applications based on published studies.

In Vivo Dosage and Administration

Animal Model	Tumor Model	Dosage Range	Administration Route	Dosing Schedule	Key Outcomes	Reference
Mice	Hepatocellular Carcinoma (HCC)	10-50 mg/kg	Intraperitoneal (i.p.) injection	Every 2 days for 10 doses	Inhibition of tumor growth, prolonged survival, increased CD8+ T-cells in tumor and spleen.[1]	[1]
Mice	Syngeneic tumors	Not specified	Intraperitoneal (i.p.) injection	Not specified	Reduced tumor progression, comparable effects to Tim-3 blocking antibody.[2]	[2]
Mice	Not specified	50 mg/kg	Intraperitoneal (i.p.) injection	Every 2 days for 3 weeks	Good safety profile, no adverse effects on body weight.[1]	[1]

In Vitro Concentrations and Effects

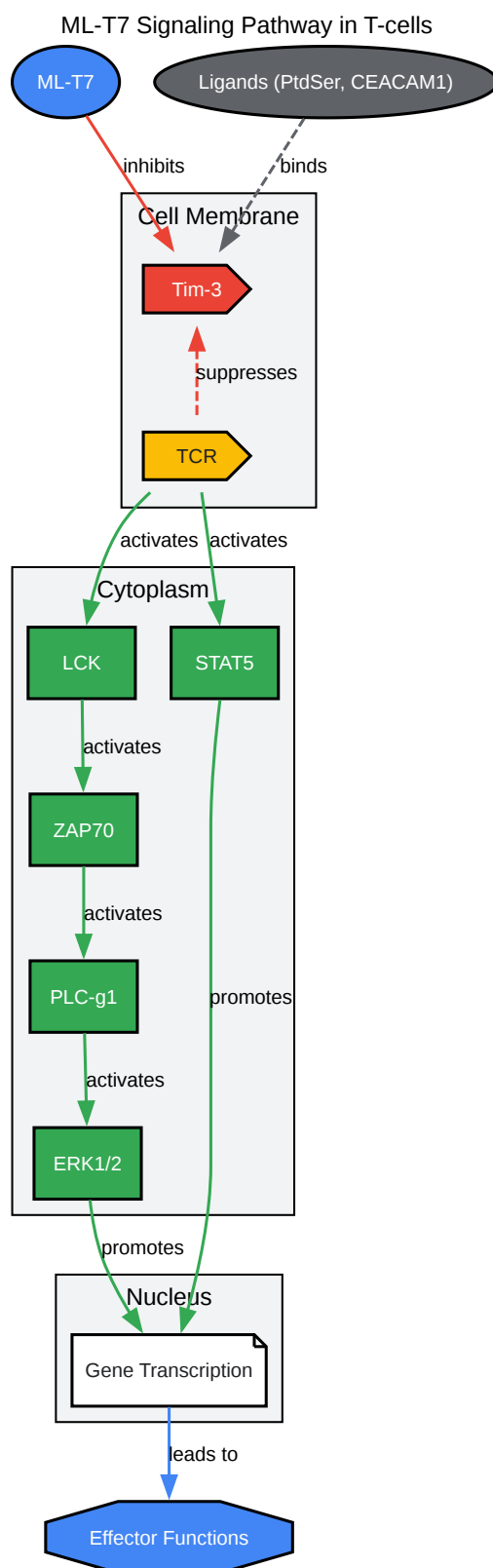
Cell Type	Assay	Concentration	Incubation Time	Key Outcomes	Reference
CD8+ T-cells (CTLs)	T-cell activation and signaling	10 μ M	0-6 days	Enhanced TCR/STAT5 signaling, increased phosphorylation of PLC- γ 1, ZAP70, LCK, ERK1/2, and STAT5.[1]	[1]
CD8+ T-cells (CTLs)	Cytokine production and apoptosis	10 μ M	24 hours	Enhanced activation and cytokine production, decreased apoptosis.[1]	[1]
Dendritic Cells (DCs)	Maturation and function	10 μ M	24 hours	Promoted maturation and antigen-presenting ability.[1]	[1]
NK cells (NK92 cell line)	Cytokine and granzyme production	10 μ M	48 hours	Enhanced production of IFN- γ , TNF- α , CD107a, and granzyme B. [1]	[1]

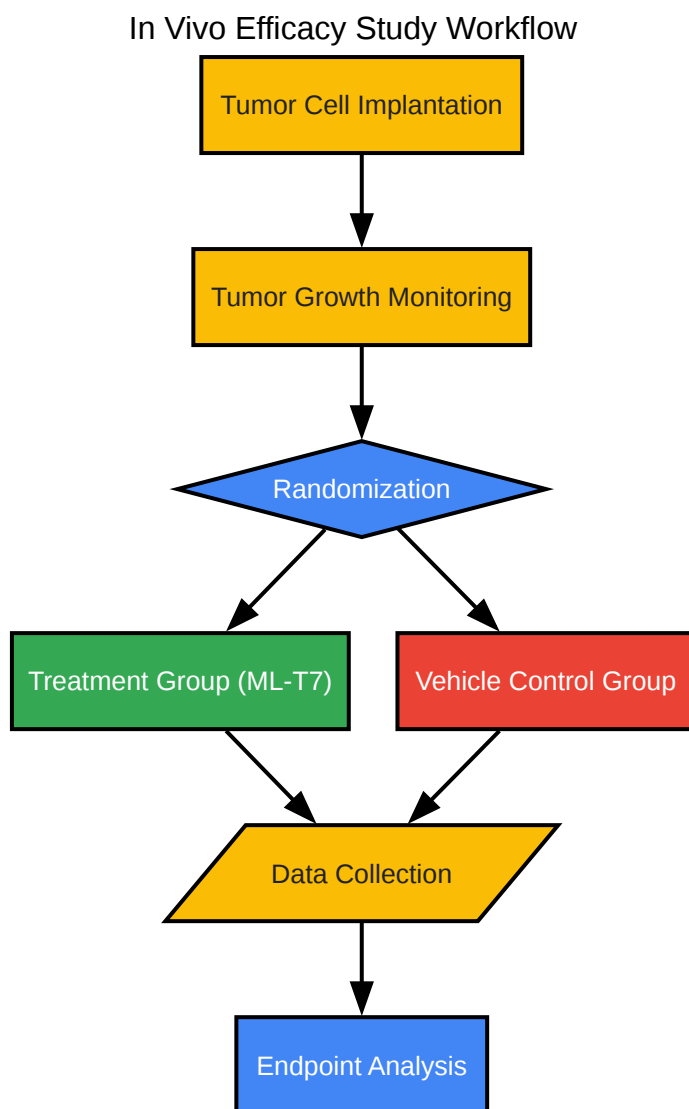
Signaling Pathways and Experimental Workflows

ML-T7 Mechanism of Action in T-cells

The following diagram illustrates the proposed signaling pathway affected by **ML-T7** in T-cells. By inhibiting Tim-3, **ML-T7** prevents the suppression of T-cell receptor (TCR) signaling, leading

to enhanced activation and effector function.





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References

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- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
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